3-(1-(2-(1H-pyrrol-1-yl)acetyl)azetidin-3-yl)imidazolidine-2,4-dione
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Overview
Description
3-(1-(2-(1H-pyrrol-1-yl)acetyl)azetidin-3-yl)imidazolidine-2,4-dione is a complex organic compound that features a unique combination of pyrrole, azetidinone, and imidazolidinedione moieties. This compound is of significant interest in the fields of medicinal and organic chemistry due to its potential biological activities and its structural resemblance to various pharmacologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-(2-(1H-pyrrol-1-yl)acetyl)azetidin-3-yl)imidazolidine-2,4-dione can be achieved through a multi-step process involving the formation of key intermediates. One common method involves the use of molecular iodine as a catalyst under microwave irradiation to facilitate the formation of the azetidinone ring . The reaction typically involves the condensation of a pyrrole derivative with an azetidinone precursor, followed by cyclization to form the imidazolidinedione ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance the efficiency and sustainability of the process.
Chemical Reactions Analysis
Types of Reactions
3-(1-(2-(1H-pyrrol-1-yl)acetyl)azetidin-3-yl)imidazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Common Reagents and Conditions
Common reagents used in these reactions include molecular iodine, hydrogen gas (for reduction), and various oxidizing agents such as potassium permanganate. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired transformations occur efficiently.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to structurally diverse compounds.
Scientific Research Applications
3-(1-(2-(1H-pyrrol-1-yl)acetyl)azetidin-3-yl)imidazolidine-2,4-dione has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: Its structural features make it a candidate for studying enzyme interactions and receptor binding.
Medicine: The compound’s potential biological activities, such as antimicrobial and anticancer properties, are of interest for drug development.
Industry: It can be used in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(1-(2-(1H-pyrrol-1-yl)acetyl)azetidin-3-yl)imidazolidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially inhibiting or modulating their activity. This can lead to various biological effects, depending on the specific pathways involved.
Comparison with Similar Compounds
Similar Compounds
3-Pyrrole-substituted 2-azetidinones: These compounds share the azetidinone and pyrrole moieties and have similar synthetic routes and biological activities.
Imidazole-containing compounds: These compounds have structural similarities and are known for their diverse biological activities.
Indole derivatives: Indole derivatives are structurally related and have a wide range of biological applications.
Uniqueness
What sets 3-(1-(2-(1H-pyrrol-1-yl)acetyl)azetidin-3-yl)imidazolidine-2,4-dione apart is its combination of three distinct moieties in a single molecule, which may confer unique biological activities and synthetic versatility. This makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
3-[1-(2-pyrrol-1-ylacetyl)azetidin-3-yl]imidazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O3/c17-10-5-13-12(19)16(10)9-6-15(7-9)11(18)8-14-3-1-2-4-14/h1-4,9H,5-8H2,(H,13,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDAPQODJGAVNEO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CN2C=CC=C2)N3C(=O)CNC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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